A Technical Guide to 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid hydrazide (CAS: 50778-75-1): Synthesis, Properties, and Applications in Medicinal Chemistry
A Technical Guide to 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid hydrazide (CAS: 50778-75-1): Synthesis, Properties, and Applications in Medicinal Chemistry
An in-depth technical guide on 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid hydrazide, designed for researchers, scientists, and drug development professionals.
Executive Summary: This guide provides a comprehensive technical overview of 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid hydrazide, a specialized chemical intermediate. While not an end-product itself, this molecule serves as a critical building block in medicinal chemistry and drug discovery. Its significance is underscored by the presence of its core scaffold in pharmaceuticals and its recent application in the synthesis of novel oncology drug candidates. This document details its physicochemical properties, provides validated synthesis protocols, and explores its functional role in the development of bioactive compounds.
Introduction and Core Significance
2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid hydrazide (CAS Number: 50778-75-1) is a synthetic organic compound primarily utilized in research and development settings.[1] Its molecular architecture is distinguished by a central phenyl ring substituted with two trifluoroethoxy groups and a benzohydrazide functional group.
The trifluoroethoxy moieties are of particular interest in drug design. They are known to enhance key pharmacokinetic properties such as metabolic stability, lipophilicity, and binding affinity by introducing fluorine atoms, which can modulate electronic effects and form favorable protein-ligand interactions.
The primary utility of this compound lies in its role as a synthetic intermediate. The hydrazide group is a versatile functional handle, readily reacting with aldehydes and ketones to form hydrazones, which can then be used to construct more complex heterocyclic systems. A recent notable application involves its use as a precursor for a new class of 1,3-thiazolidin-4-one derivatives investigated as potent dual inhibitors of Aurora Kinase A (AURKA) and VEGFR-2 for the treatment of glioblastoma.[2][3]
Furthermore, the core 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid structure is a known impurity and synthetic precursor of Flecainide, an antiarrhythmic agent.[4][5][6] This connection establishes the pharmaceutical relevance and general biocompatibility of this specific chemical scaffold.
Physicochemical and Structural Data
The fundamental properties of 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid hydrazide are summarized below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 50778-75-1 | [1][7] |
| Molecular Formula | C₁₁H₁₀F₆N₂O₃ | [1] |
| Molecular Weight | 332.20 g/mol | [1][7] |
| Melting Point | 86-88 °C | [7] |
| Purity (Typical) | ≥95% | [7] |
| Physical Form | Solid | |
| Intended Use | For research purposes only | [1] |
Synthesis and Characterization Workflow
The generation of 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid hydrazide is a two-stage process, beginning with the synthesis of its carboxylic acid precursor.
Synthesis of Precursor: 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid (CAS: 35480-52-5)
The precursor acid is a well-documented compound, often referred to as Flecainide Impurity D.[6][8] Patented synthesis routes typically begin with commodity chemicals like 1,4-dibromobenzene or 2,5-dibromotoluene. A common industrial method involves the copper-catalyzed reaction of a di-halogenated benzene derivative with 2,2,2-trifluoroethanol, followed by functional group manipulations (e.g., acetylation and subsequent oxidation) to yield the final benzoic acid.[5]
Protocol: Synthesis of 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid hydrazide
This protocol is adapted from a peer-reviewed methodology for the synthesis of the title compound as a key intermediate.[2][3]
Causality: The conversion of a carboxylic acid to a hydrazide is a standard transformation. It typically proceeds through an activated intermediate, such as an ester, to facilitate nucleophilic attack by hydrazine. Using methanol with a catalytic amount of sulfuric acid is a classic Fischer esterification method, which then allows for a clean and efficient reaction with hydrazine hydrate.
Step-by-Step Protocol:
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Esterification:
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To a solution of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid (1 equivalent) in methanol, add a catalytic amount (e.g., 2-3 drops) of concentrated sulfuric acid.
-
Heat the mixture to reflux and maintain for approximately 5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture and remove the methanol under reduced pressure using a rotary evaporator.
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Neutralize the residue with a saturated sodium bicarbonate solution.
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Extract the resulting methyl ester product with an organic solvent such as ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude methyl ester.
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-
Hydrazinolysis:
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Dissolve the crude methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate from the previous step in ethanol.
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Add hydrazine hydrate (a slight excess, e.g., 1.2 equivalents) to the solution.
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Heat the mixture to reflux and maintain for approximately 6 hours, again monitoring by TLC.
-
After cooling, the product, 2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide, will typically precipitate out of the solution.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry to obtain the final compound.
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Diagram: Synthesis Workflow
Caption: Workflow for the synthesis of the target hydrazide.
Core Application: A Versatile Building Block for Bioactive Molecules
The true value of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid hydrazide is realized in its application as a scaffold for building more elaborate, biologically active molecules.
Case Study: Synthesis of Thiazolidin-4-one Derivatives as Anti-Glioma Agents
In a 2023 study published in ACS Omega, researchers utilized this hydrazide as the starting point to develop novel anticancer agents.[2][3] The core strategy involved a condensation reaction to form a hydrazone, which then underwent cyclization to create a thiazolidin-4-one ring system—a privileged scaffold in medicinal chemistry known for a wide range of biological activities.[2][3]
Rationale: The goal was to create dual inhibitors of Aurora Kinase A (AURKA) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), two key proteins implicated in the proliferation and angiogenesis of tumors, particularly aggressive brain tumors like glioblastoma.[2][3]
Protocol: Hydrazone Formation and Cyclization
This protocol describes the subsequent use of the title hydrazide to synthesize N-[2-(phenyl)-4-oxo-1,3-thiazolidin-3-yl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide derivatives.[2][3]
Step-by-Step Protocol:
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Hydrazone Synthesis (Condensation):
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Dissolve 2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide (1 equivalent) in ethanol.
-
Add a substituted aromatic aldehyde (1 equivalent) to the solution.
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Add a catalytic amount of glacial acetic acid.
-
Heat the mixture to reflux for 4-6 hours.
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Upon cooling, the hydrazone product typically precipitates and can be collected by filtration.
-
-
Thiazolidin-4-one Ring Formation (Cyclization):
-
To a solution of the synthesized hydrazone (1 equivalent) in 1,4-dioxane, add thioglycolic acid (mercaptoacetic acid, ~1.5 equivalents).
-
Reflux the mixture for 8-10 hours.
-
After cooling, pour the reaction mixture into a cold, saturated sodium bicarbonate solution to neutralize excess acid.
-
The solid thiazolidin-4-one product that precipitates is collected by filtration, washed with water, and purified, often by recrystallization.
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Diagram: Application in Bioactive Molecule Synthesis
Caption: Reaction pathway from hydrazide to potential anticancer agents.
Safety and Handling
-
Usage Limitation: This product is intended strictly for research and development purposes and is not suitable for diagnostic or therapeutic use in humans or animals.[1]
Conclusion
2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid hydrazide (CAS: 50778-75-1) is a high-value chemical intermediate whose importance is rooted in the strategic utility of its functional groups and core scaffold. The trifluoroethoxy substitutions provide a desirable pharmacokinetic profile, while the hydrazide moiety offers a reliable reactive handle for synthetic elaboration. Its demonstrated role as a key building block in the creation of targeted anti-glioma agents highlights its potential and relevance for professionals in drug discovery and medicinal chemistry. This guide provides the foundational knowledge and validated protocols necessary to effectively utilize this compound in advanced research applications.
References
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Flecainide EP Impurity A. SynZeal. [Link]
-
Flecainide Related Compound A. Pharmaffiliates. [Link]
-
Vetting of New 2,5-Bis (2,2,2-trifluoroethoxy) Phenyl-Linked 1,3-Thiazolidine-4-one Derivatives as AURKA and VEGFR-2 Inhibitor Antiglioma Agents Assisted with In Vitro and In Silico Studies. ACS Omega. [Link]
-
Synthesis of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid. PrepChem.com. [Link]
- Process for the preparation of 2,5-bis-(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl)-benzamide and salts thereof.
-
2,5-bis(2,2,2-trifluoroethoxy)benzoic Acid. PubChem, National Center for Biotechnology Information. [Link]
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Vetting of New 2,5-Bis (2,2,2-trifluoroethoxy) Phenyl-Linked 1,3-Thiazolidine-4-one Derivatives as AURKA and VEGFR-2 Inhibitor Antiglioma Agents Assisted with In Vitro and In Silico Studies. PubMed Central, National Center for Biotechnology Information. [Link]
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